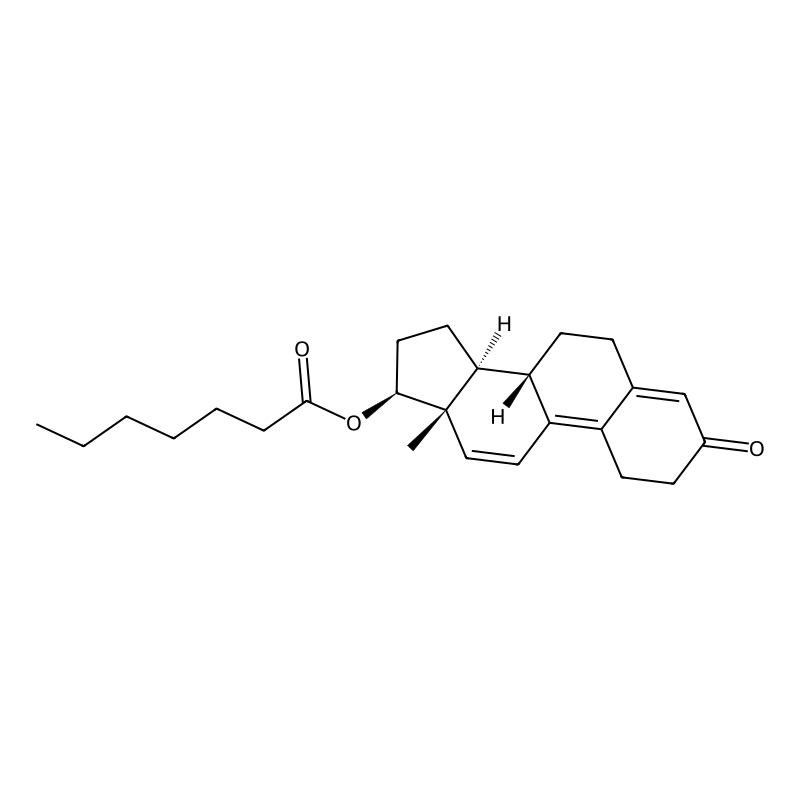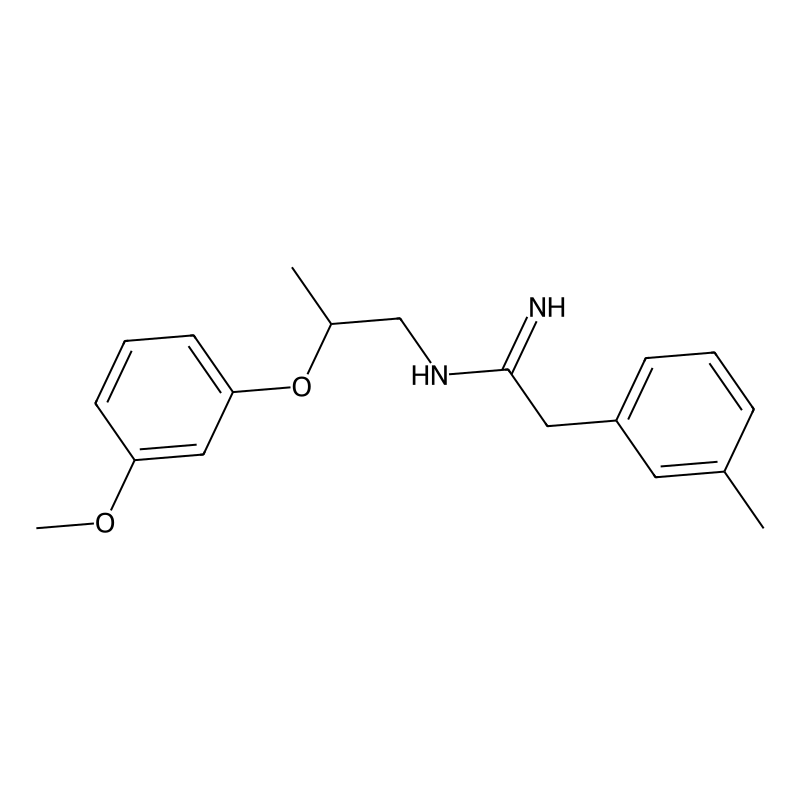p-Toluenesulfonic acid, p-nitrophenyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Organic Synthesis:
- Due to its strong acidic nature, p-TsNP serves as a catalyst in various organic reactions. For instance, it promotes Claisen condensations, acylation reactions, and Friedel-Crafts alkylations. These reactions are crucial for constructing complex organic molecules with desired functionalities PubChem:
Deprotection Agent:
- p-TsNP can be employed as a deprotecting agent for removing certain protecting groups used during organic synthesis. The p-nitrophenyl group (p-NO2) attached to the sulfonic acid moiety acts as a good leaving group, facilitating the cleavage of the protecting group ScienceDirect
Enzyme Activity Studies:
- p-TsNP is a substrate for certain enzymes, particularly those belonging to the class of esterases. By monitoring the hydrolysis of p-TsNP by these enzymes, researchers can assess their activity and potential inhibition by other compounds. The released p-nitrophenol can be easily detected spectrophotometrically due to its strong absorbance at a specific wavelength Wiley Online Library
Material Science Research:
- p-TsNP finds use in specific material science applications. For example, it can be used as a dopant in the preparation of conducting polymers, influencing their electrical properties ResearchGate
P-Toluenesulfonic acid, p-nitrophenyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 293.3 g/mol. This compound is characterized by its strong acidic properties and is commonly used in various chemical research applications. The IUPAC name for this compound is (4-nitrophenyl) 4-methylbenzenesulfonate, indicating its structure which includes a p-nitrophenyl group attached to a p-toluenesulfonic acid moiety. The compound is typically available in a purity of around 95% and is classified as corrosive and an irritant, necessitating careful handling and storage according to safety guidelines .
- Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of p-toluenesulfonic acid and p-nitrophenol.
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon of the sulfonate group.
- Decomposition: Under certain conditions, this ester may decompose to yield other products, influenced by temperature and pH levels.
These reactions are significant for its applications in organic synthesis and as a reagent in various chemical processes.
Synthesis of p-toluenesulfonic acid, p-nitrophenyl ester can be accomplished through several methods:
- Esterification Reaction: This method involves reacting p-toluenesulfonic acid with p-nitrophenol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond.
- Acylation Techniques: Utilizing acyl chlorides or anhydrides with appropriate protective groups can yield this compound through acylation reactions.
- Direct Sulfonation: In some cases, direct sulfonation of nitrophenol derivatives followed by subsequent reactions may lead to the formation of this ester.
These methods highlight the versatility in synthesizing this compound for research purposes.
P-Toluenesulfonic acid, p-nitrophenyl ester finds applications across various fields:
- Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
- Analytical Chemistry: Used as a reagent for detecting phenolic compounds in various assays.
- Polymer Chemistry: Acts as a catalyst in polymerization reactions, particularly in producing sulfonated polymers.
Its unique properties make it valuable for both academic research and industrial applications.
P-Toluenesulfonic acid, p-nitrophenyl ester shares similarities with other sulfonate esters but possesses unique characteristics that differentiate it:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| P-Toluenesulfonic acid, o-nitrophenyl ester | C13H11NO5S | Different positional isomer affecting reactivity |
| P-Toluenesulfonic acid, 3-nitrophenyl ester | C13H11NO5S | Variation in nitro group position |
| Phenylsulfonic acid, p-nitrophenyl ester | C13H11NO4S | Lacks methyl group on the sulfonate structure |
These compounds illustrate how variations in substituent positions can influence chemical properties and reactivity profiles.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








